molecular formula C9H6FIO B11844420 5-Fluoro-7-iodo-2,3-dihydroinden-1-one

5-Fluoro-7-iodo-2,3-dihydroinden-1-one

Cat. No.: B11844420
M. Wt: 276.05 g/mol
InChI Key: ITYZTYZUUGZHPK-UHFFFAOYSA-N
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Description

5-Fluoro-7-iodo-2,3-dihydroinden-1-one is a chemical compound with the molecular formula C9H6FIO It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentane ring with a ketone functional group

Preparation Methods

The synthesis of 5-Fluoro-7-iodo-2,3-dihydroinden-1-one typically involves multi-step organic reactions. One common method includes the halogenation of 2,3-dihydroinden-1-one to introduce the fluorine and iodine atoms at the desired positions. The reaction conditions often involve the use of halogenating agents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Fluoro-7-iodo-2,3-dihydroinden-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Fluoro-7-iodo-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. The presence of fluorine and iodine can influence the pharmacokinetics and pharmacodynamics of drug candidates.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and specialty chemicals, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-iodo-2,3-dihydroinden-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity. The fluorine atom can enhance binding affinity and selectivity, while the iodine atom can facilitate imaging studies due to its radiopaque properties.

Comparison with Similar Compounds

5-Fluoro-7-iodo-2,3-dihydroinden-1-one can be compared with other similar compounds, such as:

    5-Fluoro-2,3-dihydro-1H-inden-1-one: This compound lacks the iodine atom, which may result in different chemical reactivity and biological activity.

    7-Fluoro-2,3-dihydroinden-1-one: Similar to the target compound but without the iodine atom, affecting its overall properties.

    5,7-Difluoro-2,3-dihydroinden-1-one: Contains two fluorine atoms instead of one fluorine and one iodine, which can alter its chemical behavior and applications.

The uniqueness of this compound lies in the presence of both fluorine and iodine atoms, providing a distinct combination of properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C9H6FIO

Molecular Weight

276.05 g/mol

IUPAC Name

5-fluoro-7-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6FIO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2

InChI Key

ITYZTYZUUGZHPK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2I)F

Origin of Product

United States

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